A Technical Guide to the Synthesis and Characterization of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid
A Technical Guide to the Synthesis and Characterization of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid, a molecule of interest within the broader class of benzimidazole derivatives. Benzimidazoles are a significant heterocyclic scaffold in medicinal chemistry, known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. This document details a probable synthetic route, the underlying chemical principles, and the analytical techniques required to verify the structure and purity of the title compound.
Introduction and Significance
3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid, with the molecular formula C11H12N2O2S, belongs to the family of S-substituted benzimidazole-2-thiones[2]. The core structure features a benzimidazole ring system, which is a key pharmacophore in numerous approved drugs. The introduction of a methyl group at the N-1 position and a propionic acid moiety via a thioether linkage at the C-2 position offers opportunities for modulating the compound's physicochemical properties and biological activity. The carboxylic acid group, in particular, can enhance aqueous solubility and provide a handle for further derivatization, such as ester or amide formation, which is a common strategy in prodrug design. While specific applications for this exact molecule are not extensively documented in publicly available literature, its structural similarity to other biologically active benzimidazoles suggests its potential for investigation in various therapeutic areas.
Synthetic Pathway and Mechanism
The synthesis of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is logically approached as a two-step process. The first step involves the synthesis of the key intermediate, 1-methyl-1H-benzimidazole-2-thiol. The second step is the S-alkylation of this intermediate with a suitable three-carbon electrophile.
Step 1: Synthesis of 1-Methyl-1H-benzimidazole-2-thiol
The precursor, 1-methyl-1H-benzimidazole-2-thiol (also known as 1-methyl-1H-benzo[d]imidazole-2-thione), is a crucial starting material[3]. While there are various methods for the synthesis of benzimidazole-2-thiones, a common approach involves the cyclization of o-phenylenediamines with carbon disulfide[4][5]. For the N-methylated derivative, N-methyl-o-phenylenediamine would be the logical starting material.
Reaction Causality: The choice of N-methyl-o-phenylenediamine directs the methylation to the desired N-1 position from the outset. Carbon disulfide serves as a one-carbon synthon, reacting with the diamine to form a thiourea intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the benzimidazole-2-thione.
Step 2: S-Alkylation to Yield the Final Product
The second and final step is the nucleophilic substitution reaction between 1-methyl-1H-benzimidazole-2-thiol and a 3-halopropionic acid, typically 3-bromopropanoic acid. The benzimidazole-2-thiol can exist in tautomeric thione and thiol forms. In the presence of a base, the thiol form is deprotonated to form a highly nucleophilic thiolate anion, which readily attacks the electrophilic carbon of the 3-halopropionic acid.
Reaction Causality: The reaction is carried out in the presence of a base (e.g., sodium hydroxide, potassium carbonate) to deprotonate the thiol, thereby increasing its nucleophilicity. The ambidentate anion of the benzimidazole-2-thione is known to be alkylated almost exclusively at the sulfur atom, which is a soft nucleophile, favoring reaction with the soft electrophilic carbon of the alkyl halide[6]. A polar aprotic solvent like dimethylformamide (DMF) or acetone is typically used to dissolve the reactants and facilitate the SN2 reaction.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of analogous compounds and represent a viable route to the target molecule[7][8].
Protocol for Synthesis of 1-Methyl-1H-benzimidazole-2-thiol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-o-phenylenediamine in ethanol.
-
Addition of Reagents: To this solution, add an equimolar amount of potassium hydroxide, followed by the slow, dropwise addition of a slight excess of carbon disulfide.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into cold water. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pure 1-methyl-1H-benzimidazole-2-thiol.
Protocol for Synthesis of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid
-
Reaction Setup: In a round-bottom flask, dissolve 1-methyl-1H-benzimidazole-2-thiol in a suitable solvent such as ethanol or DMF.
-
Base Addition: Add an equimolar amount of a base, such as sodium hydroxide or sodium ethoxide, to the solution and stir for 15-20 minutes at room temperature to form the thiolate salt.
-
Electrophile Addition: To this mixture, add an equimolar amount of 3-bromopropanoic acid dissolved in a minimal amount of the same solvent.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into ice-cold water. Acidify the solution with a dilute acid (e.g., HCl) to a pH of 3-4 to precipitate the carboxylic acid product.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any inorganic salts, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Characterization of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid
A full chemical characterization is essential to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic techniques.
Spectroscopic Data Summary
| Property | Expected Value |
| Molecular Formula | C11H12N2O2S |
| Molecular Weight | 236.29 g/mol [2] |
| ¹H NMR (DMSO-d6) | δ (ppm): ~12.5 (s, 1H, COOH), ~7.6-7.2 (m, 4H, Ar-H), ~3.7 (s, 3H, N-CH3), ~3.4 (t, 2H, S-CH2), ~2.8 (t, 2H, CH2-COOH) |
| ¹³C NMR (DMSO-d6) | δ (ppm): ~172 (C=O), ~150 (C=N), ~142, ~135 (Ar-C), ~122, ~110 (Ar-CH), ~34 (S-CH2), ~30 (N-CH3), ~28 (CH2-COOH) |
| FT-IR (KBr, cm⁻¹) | ~3000-2500 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1620 (C=N stretch), ~1450 (C=C aromatic stretch), ~740 (C-S stretch) |
| Mass Spec. (ESI-MS) | m/z: 237.06 [M+H]⁺, 259.04 [M+Na]⁺ |
Note: The predicted NMR and IR values are based on data from structurally similar compounds and general chemical shift/frequency tables. Actual experimental values may vary slightly.[4][6][9]
Detailed Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton at a downfield chemical shift. The four aromatic protons on the benzimidazole ring will likely appear as a complex multiplet. The N-methyl group should present as a sharp singlet around 3.7 ppm. The two methylene groups of the propionic acid chain will appear as two triplets, with the one adjacent to the sulfur atom (S-CH2) being slightly more downfield than the one adjacent to the carboxyl group (CH2-COOH).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will be instrumental in confirming the carbon framework. Key signals to identify are the carbonyl carbon of the carboxylic acid (around 172 ppm), the C-2 carbon of the benzimidazole ring attached to the sulfur (around 150 ppm), and the aromatic carbons. The three aliphatic carbons (two methylenes and one methyl) should be clearly visible in the upfield region of the spectrum.
-
FT-IR Spectroscopy: The infrared spectrum provides confirmation of the key functional groups. A very broad absorption band in the region of 3000-2500 cm⁻¹ is characteristic of the O-H stretching of a carboxylic acid. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching vibration. The C=N and aromatic C=C stretching vibrations will be observed in the 1620-1450 cm⁻¹ region. The presence of a C-S bond can be inferred from absorptions in the fingerprint region.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 237.06. A sodium adduct [M+Na]⁺ at m/z 259.04 may also be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy.
Potential Applications and Future Directions
Given the established biological activities of the benzimidazole scaffold, 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is a candidate for screening in various biological assays. The presence of the thioether and carboxylic acid moieties could lead to interesting pharmacological profiles. Potential areas of investigation include:
-
Antimicrobial and Antifungal Activity: Many sulfur-containing benzimidazoles exhibit potent antimicrobial and antifungal properties[10].
-
Anti-inflammatory Agents: The benzimidazole nucleus is present in some non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Research: The structural motif is found in compounds investigated for their antiproliferative effects.
Future research could focus on the synthesis of a library of derivatives by modifying the propionic acid group (e.g., creating esters and amides) to explore structure-activity relationships (SAR). Furthermore, computational studies, such as molecular docking, could be employed to predict potential biological targets and guide further drug development efforts.
Conclusion
This technical guide has outlined a robust and scientifically sound pathway for the synthesis and characterization of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid. By following the detailed protocols and utilizing the described analytical techniques, researchers can confidently prepare and validate this compound for further investigation in drug discovery and development programs. The versatile benzimidazole core, combined with the functional handles present in this molecule, makes it an attractive scaffold for generating novel therapeutic agents.
References
-
A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. Molecules. [Link][4][5]
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules. [Link][9][11]
-
PubChem Compound Summary for CID 720896, 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid. National Center for Biotechnology Information. [Link][2]
-
Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications. [Link][7][8]
-
The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. [Link][6]
-
Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. ResearchGate. [Link][10]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Molecules. [Link][1]
-
PubChem Compound Summary for CID 1522244, 1-Methyl-1H-benzimidazole-2-thiol. National Center for Biotechnology Information. [Link][3]
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid | C11H12N2O2S | CID 720896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-1H-benzimidazole-2-thiol | C8H8N2S | CID 1522244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 7. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sci-hub.se [sci-hub.se]
